MLT-748 is a potent and selective inhibitor of the protease activity of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). [, ] MALT1 is a key signaling protein involved in the activation of the NF-κB pathway, which plays a crucial role in immune responses and cell survival. []
Mechanism of Action
MLT-748 binds to the active site of MALT1 protease and inhibits its enzymatic activity. [] This inhibition prevents the cleavage of downstream substrates involved in NF-κB activation, ultimately suppressing the NF-κB pathway. []
Applications
MLT-748 has shown potential in preclinical studies for enhancing the sensitivity of triple-negative breast cancer (TNBC) cells to doxorubicin, a common chemotherapy drug. [] This effect is attributed to its ability to inhibit MALT1 protease, which is believed to promote chemotherapy resistance by enhancing DNA repair and suppressing immunogenic cell death. []
Future Directions
Investigating the effect of MALT1 blockade on DNA repair mechanisms in doxorubicin-treated TNBC cells. []
Testing the role of MALT1 in suppressing immunogenic cell death. []
Related Compounds
Doxorubicin
Compound Description: Doxorubicin is a widely used chemotherapy drug known for its potent antitumor activity. It is commonly used in the treatment of various cancers, including breast cancer, but its efficacy can be limited by the development of drug resistance. []
Relevance: The research discussed in the provided papers investigates the role of MLT-748 as a potential strategy to overcome doxorubicin resistance in triple-negative breast cancer (TNBC). MLT-748 is a protease inhibitor that targets MALT1, an enzyme involved in NF-κB signaling. Inhibition of MALT1 by MLT-748 has been shown to sensitize TNBC cells to doxorubicin treatment, suggesting a potential therapeutic approach to improve treatment outcomes. []
JNJ-67856633
Compound Description: JNJ-67856633 is a MALT1 protease inhibitor. Similar to MLT-748, it can enhance the sensitivity of TNBC cells to doxorubicin. []
Relevance: JNJ-67856633 and MLT-748 are both MALT1 protease inhibitors, implying they share structural similarities and target the same biological pathway. The use of both compounds in similar research contexts highlights their shared mechanism of action and potential as combination therapies with doxorubicin for treating TNBC. []
Grincamycin R
Compound Description: Grincamycin R is a rearranged angucycline compound isolated from the marine bacterium Streptomyces sp. CNZ-748. It exhibits a unique structural feature, possessing an S-containing α-l-methylthio-aculose residue, not previously observed in nature. []
Relevance: While not directly tested in the context of MALT1 inhibition or doxorubicin resistance, Grincamycin R is relevant to MLT-748 because both compounds are derived from the same bacterial strain, Streptomyces sp. CNZ-748. This suggests potential structural similarities between compounds produced by this bacterial strain, warranting further investigation into the potential anticancer properties of other related compounds produced by Streptomyces sp. CNZ-748. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mifamurtide sodium is a drug against osteosarcoma, a kind of bone cancer mainly affecting children and young adults, which is lethal in about a third of cases. The drug was approved in Europe in March 2009.
SR 202 is an antagonist of peroxisome proliferator-activated receptor γ (PPARγ) transcriptional activity induced by troglitazone ( IC50 = 140 µM) but not of basal PPARγ activity. It is selective for PPARγ, not affecting basal or agonist-induced transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR). It inhibits PPARγ-dependent differentiation of preadipocyte 3T3-L1 cells in a dose-dependent manner. SR 202 (400 mg/kg) decreases the amount of weight gained and white adipose tissue mass accumulated by mice fed a standard or high-fat diet for ten weeks and is associated with lower PPARγ mRNA levels. It protects against high-fat diet-induced insulin resistance in wild-type mice and improves insulin sensitivity in ob/ob mice. Phosphoric acid [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl ester is a trialkyl phosphate.
Migalastat is pharmacologic chaperone of alpha-galactosidase the intrahepatic enzyme that is deficient in Fabry disease. Clinical experience with migalastat is limited, but it not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Migalastat is a member of piperidines. Fabry disease is a rare, progressive genetic disorder characterized by a defective GLA gene that causes a deficiency in the enzyme alpha-Galactosidase A (alpha-Gal A). This enzyme is responsible for breaking down glycosphingolipid substrate that, when deficient in patients with Fabry disease, builds up in the blood vessels, the kidneys, the nerves, the heart, and other organs. In the U.S., it is estimated that more than 3,000 people are living with Fabry disease, and an estimated more than 50 percent of these diagnosed patients are currently untreated. Migalastat (approved and sold under Amicus Therapeutics' brand name Galafold) is subsequently an oral pharmacological chaperone of alpha-Gal A for the treatment of Fabry disease in adults who have amenable GLA variants. In these patients, migalastat works by stabilizing the body’s own dysfunctional alpha-Gal A enzyme so that it can clear the accumulation of glycosphingolipid disease substrate. Globally, it is estimated that approximately 35 to 50 percent of Fabry patients may have amenable GLA variants that are treatable with migalastat. Given the rarity of Fabry disease and the proportion of Fabry disease patients that could benefit from migalastat therapy, Amicus Therapeutics' brand name Galafold was approved using the Accelerated Approval pathway, under which the FDA may approve drugs for serious conditions where there is an unmet medical need and where a drug is shown to have certain effects that are reasonably likely to predict a clinical benefit to patients. A further study is required to verify and describe the clinical benefits of Galafold, and the sponsor will be conducting a confirmatory clinical trial of Galafold in adults with Fabry disease. Additionally, Galafold was alzo granted Priority Review designation, under which the FDA’s goal is to take action on an application within six months of application filing where the agency determines that the drug, if approved, would provide a significant improvement in treating, diagnosing or preventing a serious condition over available therapies. Galafold also received Orphan Drug designation, which provides incentives to assist and encourage the development of drugs for rare diseases. As of August 2018, migalastat under Amicus Therapeutics' brand name Galafold is currently approved in Australia, Canada, European Union, Israel, Japan, South Korea, Switzerland, and the United States.
Fabry disease is an X-linked hereditary lysosomal storage disorder caused by mutations in the α-galactosidase gene that commonly lead to enzyme instability, misfolding, and degradation. 1-Deoxygalactonojirimycin is a competititve inhibitor of α-galactosidase (IC50 = 40 nM). At subinhibitory concentrations, 1-Deoxygalactonojirimycin binds to α-galactosidase and chaperones unstable enzyme variants through the endoplasmic reticulum, allowing its movement into lysosomes. Pharmacological chaperones, including 1-Deoxygalactonojirimycin, are used to promote lysosomal delivery of unstable proteins in lysosomal storage disorders, like Fabry disease. Migalastat HCl, also known as AT1001 or GR181413A, is a pharmacological chaperone that selectively binds, stabilizes, and increases cellular levels of α-Gal A. Oral administration of migalastat HCl reduces tissue GL-3 in Fabry transgenic mice, and in urine and kidneys of some FD patients. Migalastat HCl may provide a potential novel genotype-specific treatment for Fabry Disease (FD). Phase 3 studies are ongoing. Fabry disease (FD) is a genetic disorder resulting from deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A) which leads to globotriaosylceramide (GL-3) accumulation in multiple tissues.
Miglustat is a synthetic, N-alkylated imino analogue of D-glucose. Miglustat competitively and reversibly binds to and inhibits the activity of UDP-glucose ceramide glucosyltransferase, which catalyzes the initial step in the synthesis of glycosphingolipids (GSL). This leads to a decrease in the production of glycosphingolipid, which has important roles in various cellular processes. Miglustat can be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase, that is responsible for the breakdown of GSL, is deficient. Miglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with miglustat is limited, but it has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Miglustat, also known as zavesca or ogt 918, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglustat is a drug which is used for the treatment of adult patients with mild to moderate type 1 (nonneuropathic) gaucher's disease for whom enzyme replacement therapy is not a therapeutic option (e. g. due to constraints such as allergy, hypersensitivity, or poor venous access). now approved in some countries for the treatment of progressive neurological symptoms in adult and pediatric patients with niemann-pick disease type c (np-c). . Miglustat exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglustat has been detected in multiple biofluids, such as urine and blood. Miglustat can be biosynthesized from duvoglustat.
Mifamurtide protects mice against herpes simplex virus type 2; a macrophage activator; called muramyl tripeptide but that term is ambiguous, confused with other tripeptides of muramic acid.
A potent α-glucosidase inhibitor. A new antidiabetic drug. Miglitol is a desoxynojirimycin derivative and inhibitor of alpha-glucosidase with antihyperglycemic activity. Miglitol binds to and inhibits alpha-glucosidase, an enteric enzyme found in the brush border of the small intestines that hydrolyzes oligosaccharides and disaccharides into glucose and other monosaccharides. This prevents the breakdown of larger carbohydrates into glucose and decreases the rise in postprandial blood glucose levels. Compared to acarbose, miglitol is systemically absorbed. Miglitol is an alpha-glucosidase inhibitor which decreases intestinal absorption of carbohydrates and is used as an adjunctive therapy in the management of type 2 diabetes. Miglitol has not been linked to instances of clinically apparent acute liver injury. Miglitol, also known as glyset or bay m 1099, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. Miglitol is a drug which is used for use as an adjunct to diet to improve glycemic control in patients with non-insulin-dependent diabetes mellitus (niddm) whose hyperglycemia cannot be managed with diet alone. Miglitol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Miglitol has been detected in multiple biofluids, such as urine and blood. Within the cell, miglitol is primarily located in the cytoplasm.
MIK665, also known as S 64315, is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MIK665 binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival